Cas no 2580219-29-8 (2,6-Dicyanobenzene-1-sulfonamide)

2,6-Dicyanobenzene-1-sulfonamide is a specialized aromatic sulfonamide derivative featuring two cyano substituents at the 2- and 6-positions of the benzene ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing properties and potential as a versatile intermediate for constructing complex molecular frameworks. The presence of both sulfonamide and cyano functional groups enhances its reactivity in nucleophilic substitution and cyclization reactions, making it valuable for pharmaceutical and agrochemical applications. Its structural rigidity and polarity also contribute to its utility in materials science, particularly in the design of high-performance polymers or coordination complexes. The compound’s stability under standard conditions further supports its handling in laboratory settings.
2,6-Dicyanobenzene-1-sulfonamide structure
2580219-29-8 structure
Product name:2,6-Dicyanobenzene-1-sulfonamide
CAS No:2580219-29-8
MF:C8H5N3O2S
Molecular Weight:207.209199666977
CID:5660461
PubChem ID:19612241

2,6-Dicyanobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-27734103
    • 2580219-29-8
    • 2,6-dicyanobenzene-1-sulfonamide
    • SCHEMBL7768529
    • 2,6-Dicyanobenzene-1-sulfonamide
    • インチ: 1S/C8H5N3O2S/c9-4-6-2-1-3-7(5-10)8(6)14(11,12)13/h1-3H,(H2,11,12,13)
    • InChIKey: XUPWVCFCTASPKC-UHFFFAOYSA-N
    • SMILES: S(C1C(C#N)=CC=CC=1C#N)(N)(=O)=O

計算された属性

  • 精确分子量: 207.01024758g/mol
  • 同位素质量: 207.01024758g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 381
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.1
  • トポロジー分子極性表面積: 116Ų

2,6-Dicyanobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27734103-0.1g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-27734103-10.0g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-27734103-1.0g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-27734103-10g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8
10g
$6144.0 2023-09-10
Enamine
EN300-27734103-1g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8
1g
$1429.0 2023-09-10
Enamine
EN300-27734103-5g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8
5g
$4143.0 2023-09-10
Enamine
EN300-27734103-0.5g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-27734103-0.05g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-27734103-0.25g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-27734103-5.0g
2,6-dicyanobenzene-1-sulfonamide
2580219-29-8 95.0%
5.0g
$4143.0 2025-03-19

2,6-Dicyanobenzene-1-sulfonamide 関連文献

2,6-Dicyanobenzene-1-sulfonamideに関する追加情報

Introduction to 2,6-Dicyanobenzene-1-sulfonamide (CAS No. 2580219-29-8)

2,6-Dicyanobenzene-1-sulfonamide, with the CAS number 2580219-29-8, is a versatile compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring structure substituted with two cyano groups and a sulfonamide group, which endow it with a range of interesting reactivity and biological activities.

The molecular formula of 2,6-Dicyanobenzene-1-sulfonamide is C9H5N3O2S, and its molecular weight is approximately 207.19 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials such as 2,6-dicyanobenzenesulfonyl chloride and ammonia. The synthesis process involves the nucleophilic substitution of the chloride ion by ammonia to form the sulfonamide group.

2,6-Dicyanobenzene-1-sulfonamide has been the subject of numerous studies due to its potential as a building block in the synthesis of more complex molecules. Its unique combination of functional groups makes it an attractive candidate for the development of new pharmaceuticals and materials. For instance, the cyano groups can participate in various chemical reactions, such as nucleophilic addition and reduction, while the sulfonamide group can form hydrogen bonds and participate in π-π stacking interactions.

In the field of pharmaceutical research, 2,6-Dicyanobenzene-1-sulfonamide has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in disease pathways. For example, researchers have investigated its ability to inhibit kinases, which are key enzymes in signal transduction pathways and are often overactive in various cancers. The compound's ability to form stable complexes with these enzymes makes it a valuable tool for understanding enzyme structure and function.

Beyond its pharmaceutical applications, 2,6-Dicyanobenzene-1-sulfonamide has also found use in materials science. Its aromatic structure and functional groups make it suitable for the synthesis of polymers and other advanced materials. For instance, it can be incorporated into polymer chains to enhance their mechanical properties or to introduce specific functionalities such as conductivity or biocompatibility. Additionally, the compound's ability to form supramolecular assemblies through non-covalent interactions has led to its use in the development of self-assembling materials for applications in nanotechnology.

The environmental impact of 2,6-Dicyanobenzene-1-sulfonamide is another area of active research. While the compound itself is not classified as hazardous under current regulations, its behavior in environmental systems must be carefully monitored. Studies have shown that it can be biodegraded under certain conditions, but further research is needed to fully understand its fate and effects in different environmental compartments.

In conclusion, 2,6-Dicyanobenzene-1-sulfonamide (CAS No. 2580219-29-8) is a multifaceted compound with a wide range of potential applications. Its unique chemical structure and reactivity make it an important molecule for both fundamental research and practical applications in fields such as pharmaceuticals and materials science. Ongoing research continues to uncover new properties and uses for this compound, highlighting its significance in modern chemistry.

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